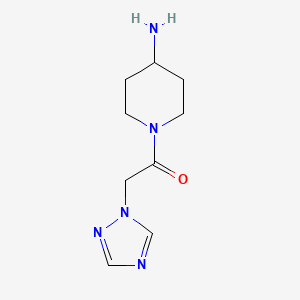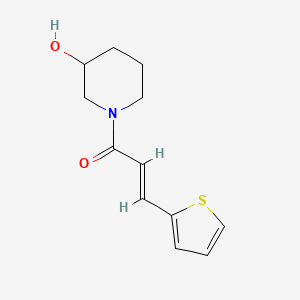![molecular formula C12H17NO3 B1462715 [1-(5-Methylfuran-2-carbonyl)piperidin-3-yl]methanol CAS No. 1156314-75-8](/img/structure/B1462715.png)
[1-(5-Methylfuran-2-carbonyl)piperidin-3-yl]methanol
Overview
Description
“[1-(5-Methylfuran-2-carbonyl)piperidin-3-yl]methanol” is a chemical compound with the CAS Number: 1156314-75-8 . Its molecular weight is 223.27 . The IUPAC name for this compound is [1-(5-methyl-2-furoyl)-3-piperidinyl]methanol .
Molecular Structure Analysis
The InChI code for [1-(5-Methylfuran-2-carbonyl)piperidin-3-yl]methanol is1S/C12H17NO3/c1-9-4-5-11(16-9)12(15)13-6-2-3-10(7-13)8-14/h4-5,10,14H,2-3,6-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, the search results did not provide more detailed physical and chemical properties.Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry, and “[1-(5-Methylfuran-2-carbonyl)piperidin-3-yl]methanol” serves as a starting material for synthesizing various piperidine derivatives. These derivatives can be further modified to create pharmacologically active compounds. The compound’s furan ring and methanol group allow for diverse chemical reactions, leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Drug Discovery and Development
The piperidine moiety is a common feature in many pharmaceuticals. “[1-(5-Methylfuran-2-carbonyl)piperidin-3-yl]methanol” can be used to synthesize new drugs with potential therapeutic applications. Its structure is amenable to modifications that can enhance drug properties like potency, selectivity, and pharmacokinetic profiles .
Biological Activity Studies
This compound can be utilized in biological studies to explore its intrinsic biological activities. For instance, piperidine derivatives have been found to exhibit various biological activities, including antiproliferative and antimetastatic effects in cancer research. The compound’s potential activity can be assessed in vitro and in vivo to determine its suitability for further drug development .
Safety And Hazards
properties
IUPAC Name |
[3-(hydroxymethyl)piperidin-1-yl]-(5-methylfuran-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-9-4-5-11(16-9)12(15)13-6-2-3-10(7-13)8-14/h4-5,10,14H,2-3,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYULYZKVMPRXBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(5-Methylfuran-2-carbonyl)piperidin-3-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



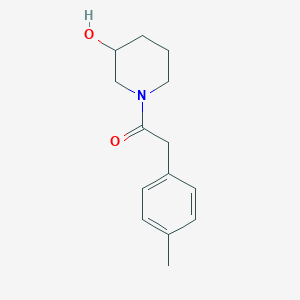
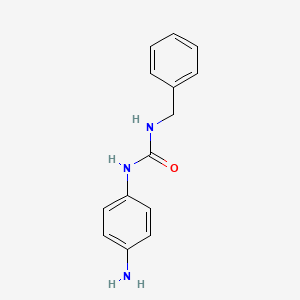



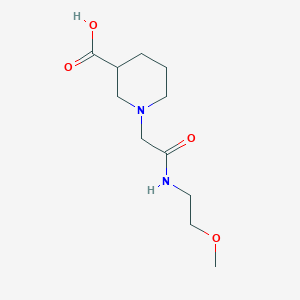

![2-[2-(2,2-Dimethylpropanamido)propanamido]hexanoic acid](/img/structure/B1462645.png)

amine](/img/structure/B1462648.png)
